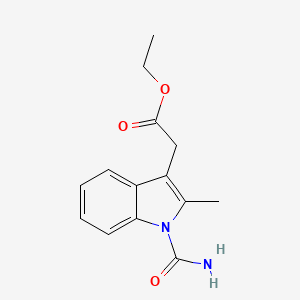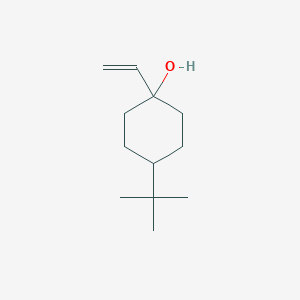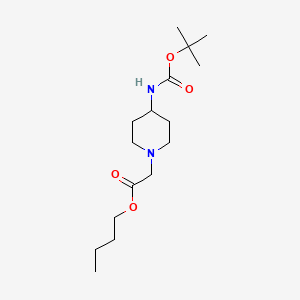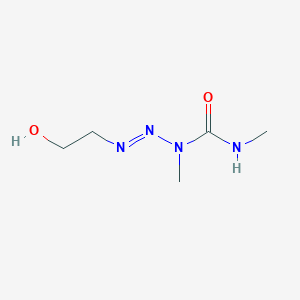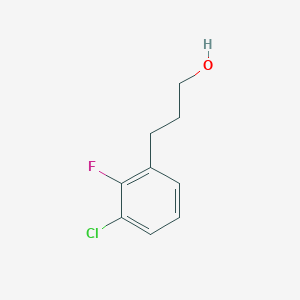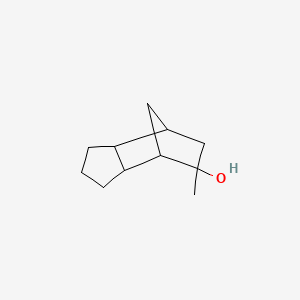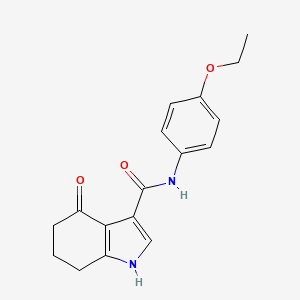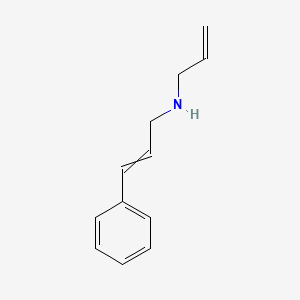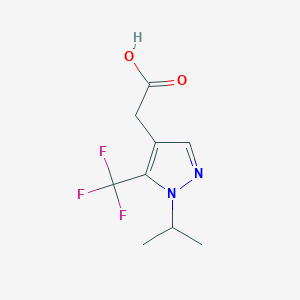
Metoprolol impurity 1
Descripción general
Descripción
Metoprolol Impurity 1, also known as 3-(2-Methoxyethyl)phenol, is a compound with the molecular formula C9H12O2 . It is a reference standard supplied with a Certificate of Analysis and analytical data .
Synthesis Analysis
The synthesis of Metoprolol and its impurities has been described in various studies . A Hydrophilic Interaction Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) has been developed for the analysis of Metoprolol and its impurities .Molecular Structure Analysis
The molecular structure of Metoprolol Impurity 1 consists of a phenol group attached to a 2-methoxyethyl group . The exact structure and properties can be further analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving Metoprolol and its impurities have been studied using various chromatographic techniques . These studies aim to develop an impurity profiling method for Metoprolol and its impurities .Physical And Chemical Properties Analysis
The physical and chemical properties of Metoprolol Impurity 1 can be analyzed using various techniques. For instance, a Hydrophilic Interaction Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) has been used for the analysis of Metoprolol and its impurities .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could focus on further understanding the properties and effects of Metoprolol Impurity 1. This could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and safety. Additionally, new methods for the analysis and detection of Metoprolol and its impurities could be developed .
Propiedades
Número CAS |
150332-87-9 |
|---|---|
Nombre del producto |
Metoprolol impurity 1 |
Fórmula molecular |
C15H19FN2O2 |
Peso molecular |
278.32 g/mol |
Nombre IUPAC |
3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-ol |
InChI |
InChI=1S/C15H19FN2O2/c16-12-2-3-13-14(10-12)20-17-15(13)11-4-7-18(8-5-11)6-1-9-19/h2-3,10-11,19H,1,4-9H2 |
Clave InChI |
UMNKDRAGADXPKA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B8737166.png)
